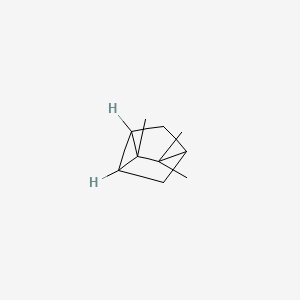

Tricyclene

Descripción

This compound is a natural product found in Artemisia thuscula, Helichrysum taenari, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYUSWBLVXTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C1(C3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858714 | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-32-7 | |

| Record name | Tricyclene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0ARA1GHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 68 °C | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tricyclene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²'⁶]heptane) is a saturated tricyclic monoterpene, an isomer of pinene and camphene, naturally occurring in various essential oils. It is found in plants such as conifers of the Pinus and Picea genera. As a constituent of essential oils, this compound is noted for its potential antioxidant activities. A thorough understanding of its physicochemical properties is fundamental for its identification, purification, and evaluation in potential research and development applications, including fragrance, and as a chemical intermediate.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the standard experimental methodologies for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties of this compound

The quantitative physicochemical data for this compound are summarized in the table below, providing a consolidated reference for its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 508-32-7 | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 67 - 68 °C | [1] |

| Boiling Point | 152 - 153 °C (at 760 mm Hg) | [1] |

| Density | ~0.844 g/mL | [2] |

| Water Solubility | Poor | [3] |

| Solubility in Organic Solvents | Soluble in alcohol; Slightly soluble in Chloroform and Methanol. | [3] |

| Vapor Pressure | ~4.46 mmHg at 25°C | [3] |

| Flash Point | ~25.6 °C | [3] |

| Refractive Index | ~1.441 | [2] |

| LogP (Octanol/Water Partition Coefficient) | ~3.20 | [3] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard analytical techniques. Below are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

-

Principle: The temperature range over which a small sample of the solid phase transitions to the liquid phase is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp) or a Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

-

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid and vapor phases are in equilibrium.

-

Apparatus: A small test tube or vial, a thermometer, a heating source (e.g., sand bath or heating block), and a condenser or a cold finger.

-

Procedure:

-

Approximately 1-2 mL of molten this compound is placed in a small test tube with a boiling chip.

-

The apparatus is assembled for reflux, with the thermometer bulb positioned in the vapor phase, just below the condenser inlet, to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.[7]

-

The sample is heated gently until it boils and a reflux ring of condensing vapor is established on the walls of the test tube.[8]

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.[9]

-

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of this compound.

-

Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field and irradiated with radiofrequency pulses, they absorb energy at specific frequencies. The resulting spectrum provides information about the chemical environment of each nucleus.[10]

-

Sample Preparation:

-

A 5-25 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).[11]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[11]

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[12]

-

The FID is then Fourier-transformed to produce the NMR spectrum.

-

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

-

Principle: A sample is vaporized and injected onto a gas chromatography column. The components of the sample are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio.

-

Sample Preparation:

-

Instrumental Conditions:

-

GC: A capillary column (e.g., DB-5MS) is used. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.[14]

-

MS: The mass spectrometer is typically operated in electron ionization (EI) mode. Data is collected in full scan mode to obtain the mass spectrum of the eluting compounds.

-

Identification: this compound is identified by comparing its retention time and mass spectrum to that of a certified reference standard and by matching the spectrum against a library (e.g., NIST).

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Caption: Workflow for Physicochemical Characterization of this compound.

References

- 1. This compound | C10H16 | CID 79035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound, 508-32-7 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chemconnections.org [chemconnections.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. ncasi.org [ncasi.org]

- 14. thieme-connect.com [thieme-connect.com]

Tricyclene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tricyclene, a tricyclic monoterpene found in various essential oils. This document consolidates its chemical identity, biosynthetic pathways, and known biological activities, with a focus on its antioxidant potential. Detailed experimental methodologies are provided to facilitate further research and application in drug development and other scientific fields.

Chemical and Physical Properties of this compound

This compound, with the IUPAC name 1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a saturated tricyclic monoterpene. Its rigid, cage-like structure is a notable feature. The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 508-32-7 | [1] |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 152.0 - 153.0 °C at 760 mm Hg | [1] |

| Melting Point | 67 - 68 °C | [1] |

Biosynthesis of this compound

Recent advancements in synthetic biology have enabled the heterologous production of this compound in microbial systems, offering a sustainable alternative to its extraction from natural sources. A notable example is the engineering of Escherichia coli for this compound synthesis.[2]

The biosynthesis of this compound in E. coli involves the introduction of a heterologous mevalonate (MVA) pathway to provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] These precursors are then converted to geranyl pyrophosphate (GPP) by geranyl diphosphate synthase (GPPS). Finally, a specific this compound synthase (TS) catalyzes the cyclization of GPP to form this compound.[2]

The experimental workflow for establishing and optimizing this compound production in E. coli is depicted below.

The following protocol is adapted from a study on the biosynthesis of this compound in E. coli.[2]

-

Sample Preparation: The fermentation broth is extracted with an equal volume of a suitable organic solvent (e.g., n-dodecane). The organic layer is collected for analysis.

-

GC-MS Instrumentation: An Agilent 7890A gas chromatograph coupled with a 5975C mass spectrometer (or equivalent) is used.

-

GC Column: A TG-5SILMS capillary column (30 m × 250 µm i.d. × 0.25 µm film thickness) or a similar non-polar column is employed.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium

-

Flow Rate: 20 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 0.5 min.

-

Ramp 1: Increase to 150 °C at a rate of 25 °C/min, hold for 1 min.

-

Ramp 2: Increase to 260 °C at a rate of 40 °C/min, hold for 2 min.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-500

-

-

Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the production titer.

Biological Activities and Potential Signaling Pathways

This compound is a known constituent of several essential oils that exhibit antioxidant properties.[3] While direct studies on the specific signaling pathways modulated by isolated this compound are limited, its antioxidant activity suggests potential interactions with cellular pathways involved in oxidative stress.

The antioxidant activity of compounds like this compound is often attributed to their ability to scavenge free radicals. The potential mechanisms of action for antioxidant compounds include hydrogen atom transfer (HAT) and single electron transfer (SET).[4]

Standard in vitro assays can be employed to evaluate the antioxidant capacity of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. The reduction of the radical results in a color change that can be measured spectrophotometrically.[4]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant activity is quantified by comparing the decay of fluorescence to a standard, typically Trolox.[4]

Based on the known activities of other monoterpenes and antioxidants, a conceptual signaling pathway for the potential cytoprotective effects of this compound can be proposed. By reducing reactive oxygen species (ROS), this compound may indirectly influence downstream signaling cascades that are sensitive to the cellular redox state.

This proposed pathway suggests that by scavenging ROS, this compound may reduce oxidative stress, thereby modulating redox-sensitive signaling pathways and promoting a cytoprotective cellular response. Further research is required to validate these hypotheses and elucidate the specific molecular targets of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and drug development. Its defined chemical properties, coupled with the potential for sustainable production through microbial fermentation, make it an accessible compound for research. The preliminary evidence of its association with antioxidant activity warrants more in-depth studies to uncover its precise mechanisms of action and to explore its potential therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their future investigations of this compound.

References

The Elusive Terpene: A Technical Guide to the Natural Sources and Isolation of Tricyclene from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tricyclene, a tricyclic monoterpene found in various essential oils. It details its natural sources, quantitative presence, and in-depth experimental protocols for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₆, is a volatile organic compound characterized by its unique three-ring structure. It is a colorless, crystalline solid at room temperature with a characteristic aromatic odor.[1] this compound is a known constituent of numerous essential oils and is often studied for its potential antioxidant and antimicrobial properties.[2][3] Its molecular structure and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane | [1] |

| Molecular Formula | C₁₀H₁₆ | |

| Molecular Weight | 136.23 g/mol | [1] |

| Boiling Point | 151-154 °C | [4] |

| Melting Point | 67-68 °C | [1] |

| Appearance | Colorless crystalline solid | [1] |

Natural Sources of this compound in Essential Oils

This compound is found in a variety of plant essential oils, particularly in conifers and certain species of the Lamiaceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and distillation method. A notable recent discovery is a new chemotype of Salvia aegyptiaca from the Algerian Pre-Sahara, which exhibits an unusually high concentration of this compound.[5][6]

Table 2: Quantitative Presence of this compound in Various Essential Oils

| Plant Source | Plant Part | Percentage of this compound (%) | Reference(s) |

| Salvia aegyptiaca L. | Aerial parts | 22.9 | [5][6] |

| Pinus nigra | Cones | 0.05 - 0.16 | [7] |

| Pinus brutia | Cones | 0.02 | [7] |

| Pinus sylvestris | Cones | 0.04 | [7] |

| Pinus halepensis | Cones | 0.08 | [7] |

| Abies procera | Leaves | 0.1 | [8] |

| Thymus serpyllum | Not specified | 0.1 | [9] |

| Picea abies (Norway Spruce) | Annual shoots and branches | 0.00 - 1.27 | [10] |

Isolation and Purification of this compound

The isolation of this compound from essential oils is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

Workflow for this compound Isolation

The overall workflow for the isolation and purification of this compound from a plant source, such as Salvia aegyptiaca, is depicted in the following diagram.

References

- 1. This compound | C10H16 | CID 79035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 508-32-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. num.univ-msila.dz [num.univ-msila.dz]

- 6. 508-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Yields and Constituents of Essential Oil from Cones of Pinaceae spp. Natively Grown in Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. essencejournal.com [essencejournal.com]

- 9. benchchem.com [benchchem.com]

- 10. Volatile Compounds in Norway Spruce (Picea abies) Significantly Vary with Season - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Tricyclene in Coniferous Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclene is a tricyclic monoterpene, a class of C10 isoprenoid compounds, commonly found in the essential oils and oleoresin of coniferous plants.[1] As a key component of the plant's defense mechanism against herbivores and pathogens, its biosynthesis is a subject of significant interest.[2] This document provides an in-depth technical overview of the this compound biosynthetic pathway in conifers, detailing the enzymatic processes, regulatory mechanisms, and relevant experimental methodologies. The information presented is intended to serve as a core resource for researchers in natural product synthesis, plant biochemistry, and drug development.

General Terpenoid Biosynthesis in Plants

All terpenoids, including this compound, originate from the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates within the plastids. The biosynthesis of monoterpenes in conifers primarily utilizes the MEP pathway located in the plastids.

These C5 units are subsequently condensed in a head-to-tail fashion by prenyltransferase enzymes. For monoterpene biosynthesis, a geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[3] This acyclic diphosphate ester is the direct substrate for all monoterpene synthases.

The Core Reaction: GPP to this compound

The formation of the complex tricyclic skeleton of this compound from the linear GPP molecule is a remarkable enzymatic feat catalyzed by a specific class of terpene synthase (TPS).

Enzyme: this compound Synthase (EC 4.2.3.105)[4] Substrate: Geranyl Diphosphate (GPP) Cofactor: Divalent metal ion, typically Mg²⁺ or Mn²⁺

The reaction is initiated by the metal ion-assisted ionization of the diphosphate group from GPP, generating a transient geranyl carbocation. This is followed by a series of intricate intramolecular cyclizations and rearrangements. The generally accepted mechanism involves:

-

Ionization: The diphosphate moiety of GPP is eliminated to form a geranyl cation.

-

Isomerization: The geranyl cation isomerizes to a linalyl diphosphate (LPP) intermediate, which allows for rotation around the C2-C3 bond.[5]

-

Cyclization Cascade: The subsequent ionization of LPP initiates a cyclization cascade, leading to the formation of the α-terpinyl cation.[6]

-

Final Rearrangement: A final intramolecular rearrangement and proton elimination from the α-terpinyl cation intermediate yields the stable tricyclic structure of this compound.

It is crucial to note that many terpene synthases are multiproduct enzymes. A this compound synthase from Solanum lycopersicum (tomato), for example, has been shown to produce a mixture of this compound, camphene, beta-myrcene, and limonene.[4] This product promiscuity is a common feature of the TPS family and is dictated by the precise architecture of the enzyme's active site, which guides the folding of the substrate and stabilizes specific carbocation intermediates.

Regulation of this compound Biosynthesis in Conifers

In coniferous species, the production of terpenoids, including this compound, is a central component of their oleoresin-based defense systems.[2] This system is both constitutive (always present) and inducible. The synthesis of monoterpenes is significantly upregulated in response to biotic stresses such as attacks by bark beetles and fungal pathogens.[2]

This induced defense response is controlled at the genetic level. Environmental triggers lead to complex signaling cascades within the plant, culminating in the increased transcription of relevant genes, particularly those encoding terpene synthases.[7] Studies in various pine species have shown that the expression levels of monoterpene synthase genes are elevated upon infestation, correlating with an increased production of defensive terpenes.[7]

Quantitative Data

Quantitative analysis is essential for understanding the efficiency of biosynthetic pathways and for metabolic engineering efforts. The following table summarizes data from a study on the heterologous production of this compound in E. coli, demonstrating the impact of gene copy number and culture conditions on final product titer.

Table 1: Heterologous Production of this compound in E. coli [1]

| Strain / Condition | This compound Synthase (TS) Gene Copy Number | Induction Temp. (°C) | Final this compound Titer (mg/L) |

| ZMJ01 | 1 | 30 | 0.060 |

| ZMJ01 | 1 | 25 | 0.060 |

| ZMJ01 | 1 | 37 | Not Detected |

| ZMJ02 | 2 | 30 | 0.103 |

| ZMJ02 (Optimized) | 2 (Truncated TS) | 30 | 47.671 |

Data sourced from a study using a Nicotiana sylvestris this compound synthase expressed in E. coli.[1] The significant increase in titer with a truncated synthase highlights the importance of protein engineering to optimize enzyme solubility and activity in heterologous systems.

Experimental Protocols

Protocol: Heterologous Expression and Functional Characterization of a this compound Synthase

This protocol outlines the general workflow for identifying and characterizing a candidate this compound synthase gene from conifer tissue.

Objective: To express a candidate terpene synthase (TPS) in a microbial host and analyze its enzymatic products.

Materials:

-

Conifer tissue (e.g., young needles)

-

RNA extraction kit

-

cDNA synthesis kit

-

PCR reagents and primers designed for a candidate TPS gene

-

Expression vector (e.g., pET series for E. coli)

-

Chemically competent E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer, Ni-NTA affinity chromatography column (for His-tagged proteins)

-

Enzyme assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 10% glycerol)

-

Geranyl diphosphate (GPP) substrate

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

-

Gene Cloning: a. Extract total RNA from conifer tissue and synthesize first-strand cDNA. b. Amplify the full-length coding sequence of the candidate TPS gene using PCR. c. Clone the PCR product into an expression vector. d. Transform the ligation product into E. coli for plasmid propagation and sequence verification.

-

Protein Expression: a. Transform the verified expression plasmid into an E. coli expression strain. b. Grow a culture at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM). d. Reduce the temperature (e.g., to 18-25°C) and continue incubation for 12-18 hours to improve protein solubility.[1][8]

-

Protein Purification (Optional but Recommended): a. Harvest cells by centrifugation and resuspend in lysis buffer. b. Lyse cells via sonication and clarify the lysate by centrifugation. c. Purify the target protein from the supernatant using Ni-NTA affinity chromatography (if His-tagged).

-

Enzyme Assay: a. In a glass vial, combine the purified enzyme (or cell-free extract) with assay buffer. b. Initiate the reaction by adding GPP (e.g., to a final concentration of 50-100 µM). c. Overlay the reaction with an organic solvent (e.g., 500 µL of hexane) to trap volatile products. d. Incubate at 30°C for 1-2 hours.

-

Product Analysis: a. Stop the reaction and vortex thoroughly to extract products into the organic layer. b. Separate the organic layer and analyze it using GC-MS. c. Identify the products by comparing their mass spectra and retention times to those of authentic standards (e.g., this compound, camphene, pinene).

Protocol: GC-MS Analysis of Terpene Products

Objective: To separate, identify, and quantify volatile terpenes from an enzyme assay or plant extract.

Procedure:

-

Sample Preparation: The organic solvent layer from the enzyme assay is used directly. For plant tissue, an essential oil extraction (e.g., hydrodistillation) or solvent extraction is performed, followed by dilution in a suitable solvent like ethyl acetate.[9] An internal standard (e.g., n-tridecane) can be added for quantification.

-

Injection: 1 µL of the sample is injected into the GC-MS system.

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps at a controlled rate (e.g., 5-10°C/min) to a final temperature of 240-280°C.[10]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 40-350) is used for identification by comparing spectra to libraries (e.g., NIST).

-

Selected Ion Monitoring (SIM): For higher sensitivity and accurate quantification of specific target compounds, SIM mode can be used.[9]

-

-

Data Analysis:

-

Identification: Compounds are identified by matching their retention time and mass spectrum with those of authentic standards or by comparison with spectral libraries.

-

Quantification: The peak area of each compound is integrated and can be quantified by creating a calibration curve with known concentrations of standards.

-

Visualizations of Key Processes

References

- 1. mdpi.com [mdpi.com]

- 2. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoterpene Synthase Genes and Monoterpene Profiles in Pinus nigra subsp. laricio - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Rational engineering of Escherichia coli strain for stable and enhanced biosynthesis of pinene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tricyclene Synthase Gene Identification and Characterization

Introduction

This compound synthase (EC 4.2.3.105) is a key enzyme in the biosynthesis of terpenoids, catalyzing the conversion of geranyl diphosphate (GPP) into the tricyclic monoterpene, this compound.[1] This enzyme is part of the larger family of terpene synthases (TPS), which are responsible for the vast diversity of terpene structures found in nature.[2][3] Terpenoids play crucial roles in plant defense, pollinator attraction, and serve as precursors for valuable pharmaceuticals, fragrances, and biofuels.[2][4] For instance, the tricyclic monoterpene this compound holds potential for medicinal and fuel applications.[4]

This guide provides a comprehensive overview of the methodologies used to identify and characterize this compound synthase genes, offering detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this field. The enzyme from tomato (Solanum lycopersicum), for example, produces a mixture of this compound, camphene, β-myrcene, and limonene.[1][5]

Gene Identification: A Bioinformatic Approach

The identification of putative this compound synthase genes is primarily accomplished through bioinformatic analysis of genomic and proteomic databases. The general strategy involves searching for conserved domains and sequence homology to known terpene synthases.

Experimental Protocol: Bioinformatic Identification of TPS Genes

-

Database Selection: Choose a relevant protein or nucleotide database for the organism of interest (e.g., NCBI, UniProt, Phytozome).

-

Domain-Based Search:

-

Utilize the Hidden Markov Model (HMM) profiles of conserved TPS domains to search the selected database. The two primary domains are:

-

N-terminal domain: PF01397 (Terpene synthase family, N-terminal)

-

C-terminal domain: PF03936 (Terpene synthase family, metal binding)[6]

-

-

The C-terminal domain contains the highly conserved aspartate-rich DDxxD motif, which is crucial for the binding of a divalent metal ion cofactor (typically Mg²⁺ or Mn²⁺) required for catalysis.[6][7]

-

-

Homology-Based Search:

-

Perform a BLASTP (Protein-BLAST) or TBLASTN (Translated BLAST) search using the amino acid sequences of characterized this compound synthases (e.g., Solanum lycopersicum TPS3, UniProt ID: G1JUH1) as queries.[8]

-

-

Sequence Filtering and Analysis:

-

Remove redundant and incomplete sequences from the search results.

-

Analyze the remaining candidate sequences for the presence of conserved motifs characteristic of monoterpene synthases, such as the RRX₈W motif, in addition to the DDxxD motif.[3][6]

-

Predict subcellular localization using tools like TargetP or ChloroP to identify potential chloroplast transit peptides, as monoterpene biosynthesis typically occurs in plastids.[3][8]

-

-

Phylogenetic Analysis:

-

Align the candidate protein sequences with known TPS sequences from different subfamilies (TPS-a through TPS-h) using software like ClustalW or MAFFT.[3][6]

-

Construct a phylogenetic tree (e.g., using Neighbor-Joining or Maximum Likelihood methods) to classify the identified genes into the correct TPS subfamily. This compound synthases are typically found within the angiosperm-specific TPS-b and TPS-g clades.[2][6]

-

Workflow for this compound Synthase Gene Identification

Gene Characterization: From Expression to Function

Once candidate genes are identified, their function must be validated through expression analysis and biochemical characterization of the encoded enzyme.

Experimental Protocol: Gene Expression Analysis (RT-qPCR)

This protocol determines the expression levels of candidate genes in different tissues or under various conditions.

-

RNA Extraction:

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for each candidate TPS gene. Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, gene-specific primers, and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Include a no-template control to check for contamination and a reference gene (e.g., actin or ubiquitin) for normalization.

-

-

Data Analysis:

Experimental Protocol: Functional Characterization in E. coli

This protocol involves expressing the candidate gene in a microbial host to produce the enzyme and assay its activity.

-

Gene Cloning:

-

Amplify the full-length coding sequence (CDS) of the candidate gene via PCR. If the gene has a predicted chloroplast transit peptide, it may be necessary to clone a truncated version lacking this N-terminal sequence to improve soluble protein expression.[4][8]

-

Ligate the PCR product into a suitable E. coli expression vector (e.g., pET series or pGEX series).[4]

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli strain, such as BL21(DE3).[4]

-

Grow the bacterial culture to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). Optimal induction temperature and time should be determined empirically; lower temperatures (e.g., 18-30°C) often improve protein solubility.[4]

-

-

Enzyme Assay:

-

Harvest the bacterial cells by centrifugation and lyse them via sonication or chemical methods.

-

Prepare a cell-free extract by centrifuging the lysate to remove cell debris.

-

Set up the enzyme reaction in a glass vial containing assay buffer, the cell-free extract, the substrate geranyl diphosphate (GPP), and a divalent metal cofactor (MgCl₂ or MnCl₂).

-

Overlay the aqueous reaction with an organic solvent (e.g., hexane or dodecane) to capture the volatile terpene products.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Product Analysis (GC-MS):

-

Separate the organic layer containing the reaction products.

-

Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[4]

-

Identify the products by comparing their retention times and mass spectra to those of authentic standards (e.g., this compound, camphene, limonene).[4]

-

Quantify the products using a calibration curve generated from the standards.

-

Workflow for this compound Synthase Functional Characterization

Biosynthesis and Data Presentation

This compound is synthesized from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these precursors are typically generated via the methylerythritol 4-phosphate (MEP) pathway within plastids.

This compound Biosynthetic Pathway

The biosynthesis of this compound involves the sequential action of two key enzymes following the formation of IPP and DMAPP.

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl diphosphate (GPP).

-

This compound Synthase (TS): This enzyme then converts GPP into this compound through a complex cyclization reaction, releasing diphosphate.[1][8]

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. The Tomato Terpene Synthase Gene Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of trichodiene synthase from Fusarium sporotrichioides provides mechanistic inferences on the terpene cyclization cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Genomic characterization of the complete terpene synthase gene family from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Antioxidant and Antimicrobial Properties of Tricyclene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tricyclene

This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₆. It is a volatile organic compound found as a minor constituent in various essential oils obtained from a wide range of plants. While often overshadowed by more abundant terpenes like α-pinene and camphene, its presence in these biologically active oils suggests it may contribute to their overall therapeutic effects. This guide explores the potential antioxidant and antimicrobial properties of this compound, drawing inferences from studies on related compounds and essential oils.

Potential Antioxidant Properties of this compound

Direct studies quantifying the antioxidant activity of pure this compound, such as its IC50 value in DPPH or ABTS assays, are not prominently available. However, this compound is a component of numerous essential oils that have demonstrated significant antioxidant properties. Terpenoids, in general, are recognized for their antioxidant capabilities, which can be attributed to several mechanisms.

General Antioxidant Mechanisms of Monoterpenes

Monoterpenes, including bicyclic structures like this compound, may exert antioxidant effects through various mechanisms:

-

Direct Radical Scavenging: They can donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the radical chain reactions that lead to oxidative stress.

-

Upregulation of Antioxidant Enzymes: Monoterpenes have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]

-

Modulation of Signaling Pathways: Some monoterpenes can influence cellular signaling pathways involved in the oxidative stress response, such as the Nrf2-Keap1 pathway, which plays a crucial role in regulating the expression of antioxidant proteins.

dot

Experimental Protocols for Antioxidant Activity Assessment

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare various concentrations of the test compound (e.g., this compound) in methanol.

-

Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the sample. A common ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[3][4][5]

dot

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

-

Reaction: Add a small volume of the sample to a fixed volume of the diluted ABTS•+ solution.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay.

-

IC50 Value: Determine the IC50 value from the dose-response curve.[3][6]

dot

Potential Antimicrobial Properties of this compound

Similar to its antioxidant properties, the antimicrobial activity of isolated this compound has not been extensively documented. However, it is present in essential oils that exhibit broad-spectrum antimicrobial effects.[7][8][9][10]

General Antimicrobial Mechanisms of Monoterpenes

The antimicrobial action of monoterpenes is often attributed to their ability to interact with and disrupt the microbial cell membrane.[11][12][13] Key mechanisms include:

-

Membrane Disruption: Due to their lipophilic nature, monoterpenes can partition into the lipid bilayer of microbial cell membranes, increasing their fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.[12][13]

-

Inhibition of Cellular Respiration: Some monoterpenes can interfere with the electron transport chain and oxidative phosphorylation, thereby inhibiting cellular respiration and ATP synthesis.

-

Enzyme Inhibition: Monoterpenes may inhibit the activity of various microbial enzymes that are essential for metabolism and growth.

Experimental Protocols for Antimicrobial Activity Assessment

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound (this compound) in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[14][15]

dot

This method qualitatively assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.[16][17][18]

Protocol:

-

Preparation of Agar Plates: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria) and allow them to solidify.

-

Inoculation: Evenly spread a standardized microbial suspension over the entire surface of the agar plate to create a lawn.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound (this compound) and place them on the surface of the inoculated agar.

-

Controls: Use a disc with the solvent as a negative control and a disc with a known antibiotic as a positive control.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[16][17][18]

dot

Quantitative Data from Essential Oils Containing this compound

While specific data for this compound is unavailable, the following table summarizes the antimicrobial activity of an essential oil where this compound was identified as a minor component. It is important to note that the observed activity is likely due to the synergistic effects of all components.

Table 1: Antimicrobial Activity of an Essential Oil Blend Containing this compound [7][8]

| Essential Oil Blend | This compound Content (%) | Test Organism | MIC (µg/mL) |

| Pinus nigra & Thymus serpyllum | 0.1 | Enterococcus faecalis | Synergistic Effect |

| Staphylococcus epidermidis | Synergistic Effect |

Note: The study demonstrated a synergistic antimicrobial effect of the essential oil blend, but did not isolate the activity of this compound.

Conclusion and Future Directions

This compound, as a bicyclic monoterpene, is theoretically expected to possess antioxidant and antimicrobial properties. However, a significant gap exists in the scientific literature regarding the specific biological activities of this compound in its pure form. The data available from essential oils containing this compound are suggestive but not conclusive of its individual contribution.

Future research should focus on isolating or synthesizing pure this compound and evaluating its antioxidant and antimicrobial efficacy using the standardized protocols outlined in this guide. Such studies would provide the much-needed quantitative data (IC50, MIC, zone of inhibition) and allow for a deeper understanding of its potential mechanisms of action and its viability as a novel therapeutic agent. This would be of great interest to researchers in natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. In Vitro Antioxidant and Antifungal Activities of Four Essential Oils and Their Major Compounds against Post-Harvest Fungi Associated with Chickpea in Storage [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. envirobiotechjournals.com [envirobiotechjournals.com]

- 17. Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Tricyclene: A Technical Guide

Disclaimer: Initial research indicates a potential ambiguity in the term "Tricyclene." The search results predominantly point to "Ortho Tri-Cyclen®" and "Tri-Cyclen® Lo," which are brand names for a combination oral contraceptive containing ethinyl estradiol and norgestimate. Information regarding "this compound" as a standalone monoterpene with therapeutic applications is scarce in the current scientific literature. This guide will primarily focus on the well-documented therapeutic applications of the combination product, which is likely the subject of interest.

Introduction

This compound is a tricyclic monoterpene found in various plant essential oils.[1] While there is emerging research into the biosynthesis of this compound in microorganisms for potential fuel and medicinal applications, there is a notable lack of preclinical or clinical data supporting its use as a standalone therapeutic agent in humans.[2]

Conversely, Ortho Tri-Cyclen® is a widely recognized combination oral contraceptive that has been extensively studied and approved for therapeutic use.[3][4] This guide provides a comprehensive overview of the established therapeutic applications, mechanism of action, and clinical data related to this combination product.

Therapeutic Indications

Ortho Tri-Cyclen® and its lower-dose formulation, Ortho Tri-Cyclen® Lo, are indicated for the following:

-

Oral Contraception: For the prevention of pregnancy in women who elect to use oral contraceptives as a method of contraception.[3][4][5]

-

Treatment of Moderate Acne Vulgaris: For females at least 15 years of age who have no known contraindications to oral contraceptive therapy, have achieved menarche, and desire an oral contraceptive for birth control.[3][4]

Mechanism of Action

The therapeutic effects of Ortho Tri-Cyclen® are primarily attributed to the synergistic actions of its two components: ethinyl estradiol (a synthetic estrogen) and norgestimate (a synthetic progestin).

Contraceptive Action

The primary mechanism of action for contraception is the suppression of ovulation.[5][6][7] This is achieved through the negative feedback inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.

Other mechanisms that contribute to its contraceptive efficacy include:

-

Thickening of the cervical mucus: This impedes sperm penetration into the uterus.[5][6][7]

-

Alteration of the endometrium: These changes reduce the likelihood of implantation of a fertilized egg.[5][6][7]

Action in Acne Vulgaris

Acne is an androgen-dependent condition. The combination of ethinyl estradiol and norgestimate in Ortho Tri-Cyclen® helps to:

-

Increase Sex Hormone-Binding Globulin (SHBG): Ethinyl estradiol stimulates the liver to produce more SHBG.[3]

-

Decrease Free Testosterone: SHBG binds to testosterone, thereby reducing the amount of free, biologically active testosterone in circulation.[3] This leads to a reduction in sebum production, a key factor in the pathogenesis of acne.

Clinical Efficacy Data

The efficacy of Ortho Tri-Cyclen® has been evaluated in numerous clinical trials.

Contraception

The Pearl Index is a common measure of contraceptive effectiveness, representing the number of unintended pregnancies per 100 woman-years of use.

| Product | Pearl Index (Typical Use) | Reference |

| Ortho Tri-Cyclen® | 1.11 - 1.21 | [8][9] |

| Ortho Tri-Cyclen® Lo | 1.8 - 2.36 | [10][11] |

Acne Vulgaris

In two multicenter, double-blind, placebo-controlled clinical trials, Ortho Tri-Cyclen® demonstrated a statistically significant improvement in all primary efficacy measures for the treatment of moderate acne.[8]

| Efficacy Measure | Ortho Tri-Cyclen® | Placebo |

| Inflammatory Lesion Count | Statistically significant reduction | Less reduction |

| Total Lesion Count | Statistically significant reduction | Less reduction |

| Investigator's Global Assessment | Statistically significant improvement | Less improvement |

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of Ortho Tri-Cyclen® are proprietary to the manufacturer. However, the general methodology for assessing the efficacy of oral contraceptives in clinical trials is standardized.

Contraceptive Efficacy Trial Workflow

Pharmacokinetics

| Parameter | Norgestimate (NGM) Metabolites (Norelgestromin & Norgestrel) | Ethinyl Estradiol (EE) | Reference |

| Absorption | Rapidly absorbed and metabolized. | Rapidly absorbed. | [5][6] |

| Time to Peak Concentration | ~2 hours | ~2 hours | [5][6] |

| Metabolism | Extensive first-pass metabolism to active metabolites. | Extensively metabolized. | [5][9] |

| Elimination Half-life | Varies for metabolites (17-deacetyl norgestimate: ~6-14 hours). | ~6-14 hours. | [9] |

| Excretion | Renal and fecal pathways. | Renal and fecal pathways. | [9] |

Safety Profile

The use of Ortho Tri-Cyclen® is associated with a range of potential adverse effects, similar to other combination oral contraceptives.

Common Adverse Reactions (≥1%):

-

Headache

-

Metrorrhagia (irregular bleeding)

-

Nausea/vomiting

-

Breast pain/tenderness

-

Mood disorders

-

Weight gain

Serious Adverse Reactions:

-

Thromboembolic disorders (e.g., deep vein thrombosis, pulmonary embolism)

-

Myocardial infarction

-

Stroke

-

Hypertension

-

Liver neoplasia

A comprehensive list of contraindications and warnings is available in the prescribing information.[3][5]

Conclusion

While "this compound" as a monoterpene does not have established therapeutic applications based on current literature, the brand name "Ortho Tri-Cyclen®" refers to a well-established combination oral contraceptive with proven efficacy in pregnancy prevention and the treatment of moderate acne vulgaris. Its mechanism of action is multifactorial, involving the suppression of ovulation, changes in cervical mucus and the endometrium, and modulation of androgen levels. The clinical data supporting its use are robust, though it is associated with potential risks and side effects that require careful consideration by healthcare professionals and patients. Future research may elucidate potential therapeutic roles for the monoterpene this compound, but for now, the therapeutic landscape is dominated by the combination hormonal product.

References

- 1. This compound | C10H16 | CID 79035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Biosynthesis of the Monoterpene this compound in E. coli through the Appropriate Truncation of Plant Transit Peptides [mdpi.com]

- 3. Ortho Tri-Cyclen: Package Insert / Prescribing Info / MOA [drugs.com]

- 4. Ortho Tri Cyclen Uses, Dosage & Side Effects - Drugs.com [drugs.com]

- 5. ORTHO TRI-CYCLEN® TABLETS ORTHO-CYCLEN® TABLETS (norgestimate/ethinyl estradiol) [dailymed.nlm.nih.gov]

- 6. Ortho Tri-Cyclen Lo (Norgestimate, Ethinyl Estradiol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. healthaid.lemonaidhealth.com [healthaid.lemonaidhealth.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Articles [globalrx.com]

Spectroscopic Profile of Tricyclene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tricyclene, a tricyclic monoterpene. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.15 | s | - | CH |

| 1.01 | s | - | CH |

| 0.94 | s | - | CH₃ |

| 0.86 | s | - | CH₃ |

| 0.83 | s | - | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 41.5 | C |

| 34.0 | CH₂ |

| 32.7 | CH |

| 26.5 | CH₂ |

| 23.9 | C |

| 13.9 | CH |

| 12.0 | CH₃ |

| 11.2 | CH₃ |

| 10.8 | CH₃ |

Table 3: Infrared (IR) Spectroscopy Peak Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1370-1350 | Medium | C-H rock (alkane) |

| ~800 | Medium-Weak | C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Fragmentation Pattern for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 136 | 15 | [M]⁺ (Molecular Ion) |

| 121 | 30 | [M-CH₃]⁺ |

| 93 | 100 | [C₇H₉]⁺ |

| 91 | 55 | [C₇H₇]⁺ |

| 79 | 35 | [C₆H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are tailored for a solid, volatile compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-10 mg of solid this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution of the solid.

-

Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

1.2. ¹H NMR Data Acquisition

-

Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the chemical shifts, multiplicities, and coupling constants.

1.3. ¹³C NMR Data Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include:

-

Pulse angle: 30°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the FID with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

2.2. Data Acquisition

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Process the spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

3.1. Sample Introduction and Ionization (Electron Ionization - EI)

-

Introduce a small amount of solid this compound into a capillary tube or onto a direct insertion probe.

-

Insert the probe into the mass spectrometer's ion source.

-

Volatilize the sample by heating the probe.

-

Ionize the gaseous this compound molecules using a standard electron ionization energy of 70 eV.

3.2. Data Acquisition

-

Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-200 amu.

-

The mass analyzer (e.g., quadrupole or time-of-flight) separates the resulting ions based on their m/z ratio.

-

The detector records the abundance of each ion.

-

Identify the molecular ion peak and the major fragment ions. Determine their relative intensities with respect to the base peak (100%).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Biological Activity of Tricyclene-Containing Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclene, a tricyclic monoterpene found in a variety of plant essential oils, is a molecule of growing interest within the scientific community. While often present as a minor constituent, certain essential oils feature this compound as a more prominent component. This technical guide provides a comprehensive overview of the reported biological activities of essential oils containing this compound, with a focus on their antimicrobial, anti-inflammatory, antioxidant, cytotoxic, and insecticidal properties. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of experimental workflows and relevant biological pathways to facilitate further research and development in this area. It is important to note that while the bioactivities of the composite essential oils are discussed, data specifically elucidating the independent biological effects of isolated this compound are limited.

Introduction

Essential oils, complex mixtures of volatile organic compounds, have been utilized for centuries in traditional medicine for their therapeutic properties. Modern scientific investigation has sought to elucidate the specific bioactive constituents responsible for these effects. This compound (1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane) is a monoterpene that has been identified in numerous essential oils, including those from coniferous trees like Pinus and Juniperus species. While often found in smaller quantities, some plant chemotypes, such as a specific variety of Salvia aegyptiaca, have been shown to contain significant levels of this compound. The biological activities of these essential oils are diverse and are thought to arise from the synergistic or individual actions of their components. This guide aims to collate and present the existing scientific literature on the biological activities of essential oils in which this compound is a known constituent.

Chemical Profile of this compound-Containing Essential Oils

The composition of essential oils can vary significantly based on the plant species, geographical location, harvesting time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify the individual components of essential oils.

Table 1: Percentage of this compound in Selected Essential Oils

| Plant Species | Plant Part | Percentage of this compound (%) | Key Co-constituents (%) | Reference |

| Salvia aegyptiaca (Algerian chemotype) | Aerial parts | 22.9 | Limonene (17.5), β-Pinene (7.4) | [1] |

| Juniperus formosana | Leaves | Not specified, but present | α-Pinene (21.66), 4-Terpineol (11.25), Limonene (11.00) | [2] |

| Achillea aleppica subsp. aleppica | Aerial parts | Not specified, but present | 1,8-Cineole (26.1) | [3] |

| Pinus nigra | Not specified | 0.1 | α-Pinene (73.8) | [4] |

Biological Activities and Quantitative Data

The biological activities of essential oils are typically evaluated through a variety of in vitro and in vivo assays. While the following data pertains to the essential oils as a whole, it provides a basis for understanding the potential therapeutic applications of this compound-containing botanicals.

Antimicrobial Activity

The antimicrobial efficacy of essential oils is often determined by their minimum inhibitory concentration (MIC), the lowest concentration of the oil that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound-Containing Essential Oils

| Essential Oil | Microorganism | MIC (µg/mL) | Reference |

| Pinus nigra | Bacillus cereus | 250 | [4] |

| Pinus nigra | Bacillus subtilis | 1000 | [4] |

| Pinus nigra | Enterococcus faecalis | 1000 | [4] |

| Thymus serpyllum (contains 0.1% this compound) | Bacillus cereus | 1000 | [4] |

| Thymus serpyllum (contains 0.1% this compound) | Bacillus subtilis | 1000 | [4] |

| Thymus serpyllum (contains 0.1% this compound) | Enterococcus faecalis | 1000 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of essential oils can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO).

Table 3: Anti-inflammatory Activity of this compound-Containing Essential Oils

| Essential Oil/Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |

| Suaeda aegyptiaca (Hydro-distilled) | COX-1 Inhibition | - | 5.50 | [5] |

| Suaeda aegyptiaca (Hydro-distilled) | COX-2 Inhibition | - | 2.59 | [5] |

Note: Specific data on the anti-inflammatory activity of isolated this compound is lacking. Studies on "tricyclic" compounds in the context of inflammation often refer to unrelated pharmaceutical drugs like tricyclic antidepressants.

Antioxidant Activity

The antioxidant capacity of essential oils is commonly measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of this compound-Containing Essential Oils

| Essential Oil | Assay | IC50 (mg/mL) | Reference |

| Suaeda aegyptiaca (Hydro-distilled) | DPPH Radical Scavenging | 0.358 | [5] |

Note: While some sources suggest that this compound is a constituent of essential oils with antioxidant properties, quantitative data for the antioxidant activity of pure this compound is not available in the reviewed literature.

Cytotoxic Activity

The cytotoxic effects of essential oils against cancer cell lines are evaluated by determining the concentration that inhibits 50% of cell growth (IC50).

Table 5: Cytotoxic Activity of this compound-Containing Essential Oils and Related Compounds

| Essential Oil/Compound | Cell Line | IC50 (µg/mL) | Reference |